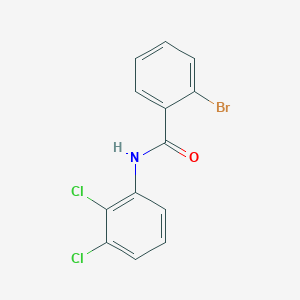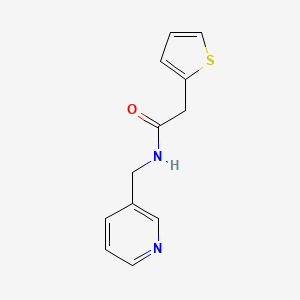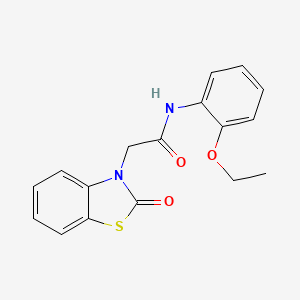![molecular formula C14H10BrCl2NO2 B5551721 5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)
5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions characterized by FT-IR, GC-MS, 1H, 13C, and 2D NMR spectroscopy. For instance, the synthesis and characterization of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes have been documented, highlighting the process of obtaining such compounds and the importance of spectral and computational analysis in determining their structures (Balachander & Manimekalai, 2017).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively analyzed using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. This includes geometry optimization, potential energy scan studies, and analyses of molecular properties like AIM, NBO, HOMO-LUMO, and MEP surfaces. Such analyses provide insights into the favored conformations of the compounds and their electronic properties (Balachander & Manimekalai, 2017).
Chemical Reactions and Properties
Chemical reactions, including selective ortho-bromination using palladium-catalyzed C-H activation and applications in synthesizing substituted 2-bromobenzaldehydes, have been reported. These processes demonstrate the chemical reactivity and potential applications of such compounds in further synthetic steps (Dubost et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
This compound and its derivatives have been synthesized for potential biological activity, such as antagonistic properties. For instance, non-peptide small molecular antagonist benzamide derivatives were synthesized, where "5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene" played a role in forming novel CCR5 antagonists. These compounds were tested for biological activities, showcasing the chemical's utility in developing new therapeutic agents (H. Bi, 2015).
Material Science and Coordination Chemistry
The compound's structural elements have contributed to the synthesis and characterization of metal complexes. For example, copper(II) complexes with benzaldehyde ortho-oxime ligands were synthesized, revealing how substituents like bromo and chloro groups affect the molecular architecture and interactions in these complexes (W. Dong et al., 2012). These studies provide insights into designing materials with specific magnetic or catalytic properties.
Organic Synthesis Methodologies
Research also encompasses the development of novel synthesis methodologies. Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation demonstrated the compound's relevance in synthesizing substituted 2-bromobenzaldehydes, highlighting a key step in organic synthesis pathways that could lead to various applications in material science and drug synthesis (E. Dubost et al., 2011).
Computational and Spectral Analysis
Further, its derivatives have been characterized through computational and spectral analysis, helping understand the molecular structure, electronic properties, and potential reactivity. This analytical approach aids in refining the synthesis process and predicting new compounds' behavior (R. Balachander, A. Manimekalai, 2017).
Antimicrobial Applications
Additionally, the synthesis of oxiranes from chloro(bromo)-substituted benzaldehydes and their evaluation as antimicrobial additives for lubricating oils and fuels indicate the compound's utility in improving industrial products' resistance to microbial degradation (G. Talybov et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
(NE)-N-[[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO2/c15-11-2-4-14(10(5-11)7-18-19)20-8-9-1-3-12(16)6-13(9)17/h1-7,19H,8H2/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUJKIWEJJFRCN-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)
![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)
![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)
![(1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5551655.png)

![2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5551680.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)




![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)
![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)